1-(3-Nitrophenyl)-1H-1,2,4-triazole
Overview
Description
1-(3-Nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research
Scientific Research Applications
1-(3-Nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. This reaction is carried out in solvents such as ethanol, toluene, or 1-butanol, with 1-butanol often providing the highest yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-1H-1,2,4-triazole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)-1H-1,2,4-triazole
- 1-(2-Nitrophenyl)-1H-1,2,4-triazole
- 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine
Comparison: 1-(3-Nitrophenyl)-1H-1,2,4-triazole is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological profiles and chemical reactivity .
Properties
IUPAC Name |
1-(3-nitrophenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTFMMVEHXWFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565956 | |
Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-23-7 | |
Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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